molecular formula C8H16N2O B1491134 6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine CAS No. 2098123-14-7

6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine

Cat. No.: B1491134
CAS No.: 2098123-14-7
M. Wt: 156.23 g/mol
InChI Key: HLEQLPPCDXZKPB-UHFFFAOYSA-N
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Description

“6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine” is a chemical compound with the IUPAC name 6-ethoxy-3-azabicyclo[3.1.1]heptane . It has a molecular weight of 141.21 . The compound is liquid in its physical form .


Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.1]heptanes, which includes “this compound”, has been achieved by the reduction of spirocyclic oxetanyl nitriles . This transformation has been studied for its mechanism, scope, and scalability .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H15NO/c1-2-10-8-6-3-7(8)5-9-4-6/h6-9H,2-5H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

“this compound” is a liquid . It has a molecular weight of 141.21 .

Scientific Research Applications

Synthesis Techniques and Applications

  • Intramolecular Reductive Cyclopropanation - Azabicyclo compounds, including those related to "6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine," have been synthesized via intramolecular reductive cyclopropanation. This method provides access to tris- and monoprotected derivatives, highlighting a versatile approach for constructing bicyclic amines (Gensini et al., 2002).

  • Aza-Diels-Alder Reactions - Aza-Diels-Alder reactions in aqueous solution have been utilized to synthesize derivatives of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates. This method underscores the importance of asymmetric synthesis in developing bicyclic amino acid derivatives, relevant for the construction of azabicyclic frameworks (Waldmann & Braun, 1991).

  • Practical Synthesis of Bridged Bicyclic Morpholines - Bridged bicyclic morpholines, closely related to the core structure of "this compound," are highlighted as significant building blocks in medicinal chemistry. An example includes the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane hydrotosylate, illustrating the approach to creating morpholine isosteres (Walker, Eklov, & Bedore, 2012).

  • Synthesis and Application in Drug Discovery - Novel azabicyclic amines have been prepared and tested for their activity on the α7 nicotinic acetylcholine receptor. These findings demonstrate the therapeutic potential of azabicyclic compounds in treating cognitive deficits in schizophrenia, illustrating the relevance of such structures in drug discovery (Walker, Acker, Jacobsen, & Wishka, 2008).

Future Directions

The core structure of “6-Ethoxy-3-azabicyclo[3.1.1]heptan-3-amine” has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, leading to a dramatic improvement in physicochemical properties . This suggests potential future directions in drug development using this compound.

Mechanism of Action

Properties

IUPAC Name

6-ethoxy-3-azabicyclo[3.1.1]heptan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c1-2-11-8-6-3-7(8)5-10(9)4-6/h6-8H,2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEQLPPCDXZKPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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